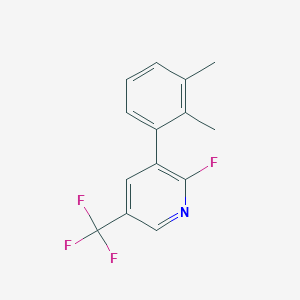
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability and biological activity, making such compounds valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenylamine and 2-fluoro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The initial step involves a nucleophilic substitution reaction where the amine group of 2,3-dimethylphenylamine reacts with 2-fluoro-5-(trifluoromethyl)pyridine under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) to facilitate the substitution process.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert certain functional groups within the molecule.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
科学研究应用
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated structure enhances its potential as a probe in biological studies, particularly in imaging and tracking biochemical processes.
Medicine: Fluorinated compounds are often explored for their pharmacological properties. This compound may be investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of 3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s overall biological effect.
相似化合物的比较
Similar Compounds
2,3-Dimethylphenyl-2-fluoropyridine: Lacks the trifluoromethyl group, which may reduce its chemical stability and biological activity.
2-Fluoro-5-(trifluoromethyl)pyridine: Lacks the dimethylphenyl group, which may affect its reactivity and application scope.
3-(2,3-Dimethylphenyl)pyridine:
Uniqueness
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of its fluorinated pyridine ring and the dimethylphenyl group. This structural arrangement imparts enhanced chemical stability, reactivity, and potential biological activity, making it a valuable compound in various scientific and industrial fields.
属性
分子式 |
C14H11F4N |
|---|---|
分子量 |
269.24 g/mol |
IUPAC 名称 |
3-(2,3-dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H11F4N/c1-8-4-3-5-11(9(8)2)12-6-10(14(16,17)18)7-19-13(12)15/h3-7H,1-2H3 |
InChI 键 |
LHJLHMMQKRHADI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=C(N=CC(=C2)C(F)(F)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
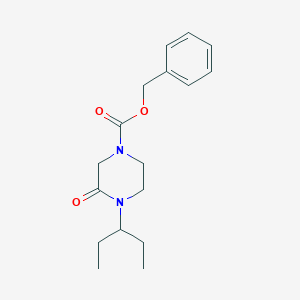
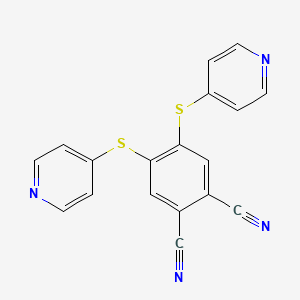
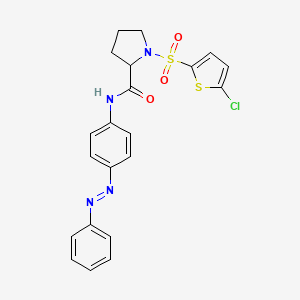
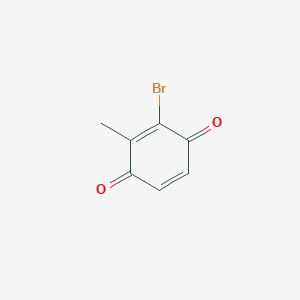
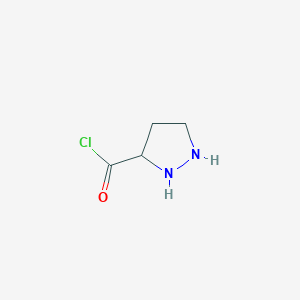


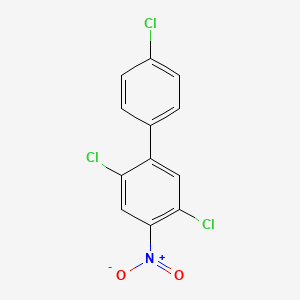
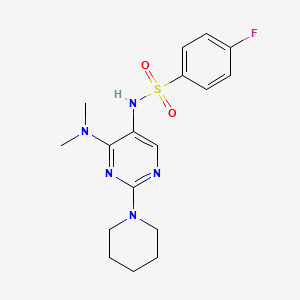
![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
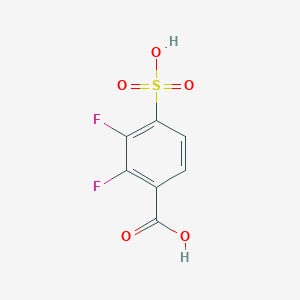
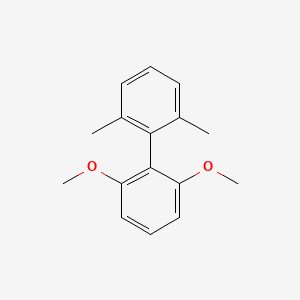
![Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)
